molecular formula C7H6ClN3O B1454344 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine CAS No. 1023758-00-0

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Cat. No.: B1454344
CAS No.: 1023758-00-0
M. Wt: 183.59 g/mol
InChI Key: CUFAYYSEUAURDV-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a chemical compound with the empirical formula C7H6ClN3O and a molecular weight of 183.60 . It belongs to the class of halogenated heterocycles .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves a multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 . This yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1nc(Cl)c2c(C)noc2n1 .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its InChI key is CUFAYYSEUAURDV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antitumor Activity

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivatives have shown potential in cancer treatment. Research demonstrates that these compounds, particularly 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, can inhibit FGFR1 (a receptor tyrosine kinase implicated in various cancers) and exhibit cytotoxicity against different cancer cell lines, suggesting their use as antitumor agents (Ye et al., 2015).

Methodology in Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For instance, it serves as a base in the one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives, highlighting its role in creating complex molecular structures for potential biological applications (Guleli et al., 2019).

Structural and Chemical Analysis

Studies involving this compound have contributed to understanding molecular structures and behaviors, such as cation tautomerism, molecular twinning, and disorder in crystalline forms. These insights are crucial in drug design and understanding drug-receptor interactions (Rajam et al., 2017).

Potential as Antibacterial Agents

Derivatives of this compound have been investigated for their potential as antibacterial agents. The synthesis of novel compounds, such as triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, using this compound as a base, has opened pathways for exploring new antimicrobial drugs (Dave & Shah, 2002).

In Vitro Anticancer Evaluation

The compound has been central in the synthesis and evaluation of new pyrimidines and related condensed ring systems with potential anticancer activities. Its role in these syntheses underlines its importance in the development of new chemotherapeutic agents (Badawey, 1996).

Versatility in Synthesis

Its versatility in the synthesis of complex organic compounds, such as pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues, demonstrates its utility in creating diverse molecular architectures for various potential applications (Sharma et al., 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .

Future Directions

The future directions for the study of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and related compounds could involve further exploration of their potential as antimalarial agents . Additionally, the synthetic significance and biological characteristics of this class of compounds could be further investigated .

Properties

IUPAC Name

4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFAYYSEUAURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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